2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Description
2-Methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide is a pyridazine derivative characterized by a pyridazine core substituted with a 4-sulfanylphenyl group at position 6 and a 2-methoxyacetamide moiety at position 2. The methoxy group may enhance solubility, while the sulfanylphenyl moiety could influence redox activity or metal coordination, distinguishing it from other acetamide-pyridazine hybrids.
Properties
IUPAC Name |
2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-8-13(17)14-12-7-6-11(15-16-12)9-2-4-10(19)5-3-9/h2-7,19H,8H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRGOUAQYZNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing pyridazine derivatives is through the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making this method suitable for industrial production.
Chemical Reactions Analysis
2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of pyridazine derivatives.
Scientific Research Applications
2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they can inhibit cyclooxygenase enzymes, which play a role in inflammation, or target specific receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-methoxy-N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide with key analogs from the evidence:
Key Observations from Comparative Data
Impact of Sulfur-Containing Groups: The target compound’s 4-sulfanylphenyl group contrasts with the chlorophenyl substituents in compound 15 and the thioamide in compound 19 . Compound 894037-84-4 shares a sulfanyl-acetamide motif but incorporates a triazolopyridazine core, which may alter binding kinetics compared to pyridazine-based systems.
Role of Methoxy vs. Halogen Substituents :
- The methoxy group in the target compound likely improves solubility compared to the chloro groups in compound 15 . However, chloro substituents may increase lipophilicity, favoring membrane penetration in antimicrobial applications.
Biological Activity Trends :
- Pyridazine derivatives with thioamide (compound 19) or chlorophenyl (compound 15) groups exhibit moderate antifungal/antibacterial activity . The target compound’s sulfanylphenyl-methoxy combination may offer a unique activity profile, though experimental validation is required.
Regulatory Considerations :
- Analogous acetamide derivatives, such as N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide , are regulated under international drug control conventions, highlighting the importance of structural modifications to avoid regulatory constraints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
